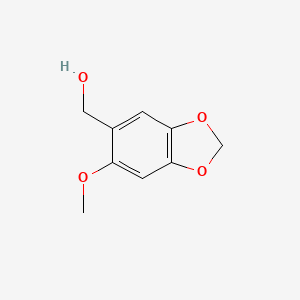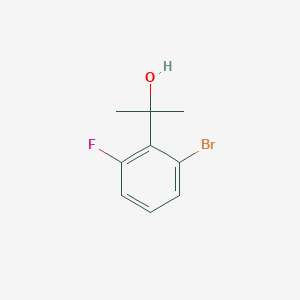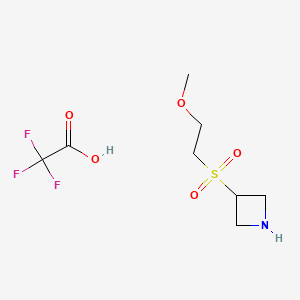
3-Ethenyl-1,1,2,2-tetramethylcyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethenyl-1,1,2,2-tetramethylcyclopropane is an organic compound with the molecular formula C9H14 It is a derivative of cyclopropane, characterized by the presence of an ethenyl group and four methyl groups attached to the cyclopropane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethenyl-1,1,2,2-tetramethylcyclopropane typically involves the reaction of 1,1,2,2-tetramethylcyclopropane with an appropriate ethenylating agent under controlled conditions. One common method is the use of a Grignard reagent, such as vinylmagnesium bromide, which reacts with the cyclopropane derivative to introduce the ethenyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethenyl-1,1,2,2-tetramethylcyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The compound can participate in substitution reactions where the ethenyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the molecule.
Major Products Formed:
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of 3-ethyl-1,1,2,2-tetramethylcyclopropane.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
3-Ethenyl-1,1,2,2-tetramethylcyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Potential use in studying the effects of cyclopropane derivatives on biological systems.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Ethenyl-1,1,2,2-tetramethylcyclopropane involves its interaction with specific molecular targets and pathways. The ethenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The cyclopropane ring’s strain energy also plays a role in its chemical behavior, making it a reactive intermediate in many reactions.
Comparaison Avec Des Composés Similaires
1,1,2,2-Tetramethylcyclopropane: Lacks the ethenyl group, making it less reactive in certain types of reactions.
3-Ethynyl-1,1,2,2-tetramethylcyclopropane: Contains an ethynyl group instead of an ethenyl group, leading to different reactivity and applications.
Uniqueness: 3-Ethenyl-1,1,2,2-tetramethylcyclopropane is unique due to the presence of the ethenyl group, which imparts specific reactivity and potential applications not seen in its analogs. The combination of the cyclopropane ring and the ethenyl group makes it a versatile compound in synthetic chemistry and various research fields.
Propriétés
Formule moléculaire |
C9H16 |
|---|---|
Poids moléculaire |
124.22 g/mol |
Nom IUPAC |
3-ethenyl-1,1,2,2-tetramethylcyclopropane |
InChI |
InChI=1S/C9H16/c1-6-7-8(2,3)9(7,4)5/h6-7H,1H2,2-5H3 |
Clé InChI |
SRGGYROCXDXRDS-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C1(C)C)C=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


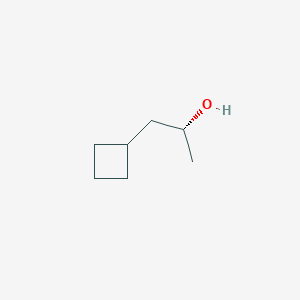
![Sodium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate](/img/structure/B13614378.png)

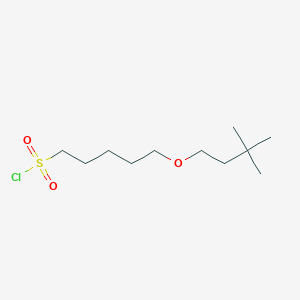
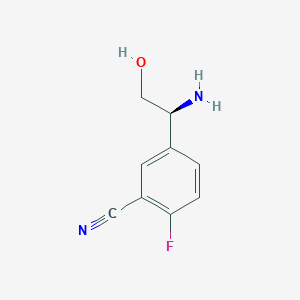
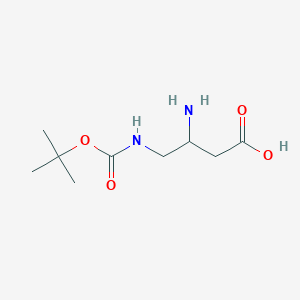
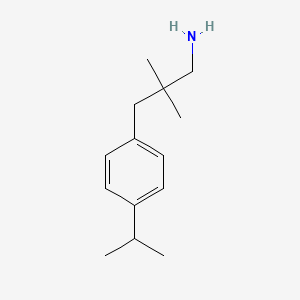
![ethyl3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B13614396.png)
